molecular formula C13H13BrN2O3 B5944960 N-[(4-bromo-1H-indol-1-yl)acetyl]alanine

N-[(4-bromo-1H-indol-1-yl)acetyl]alanine

Cat. No.: B5944960
M. Wt: 325.16 g/mol
InChI Key: NLFWDGAZGSQWCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Bromo-1H-indol-1-yl)acetyl]alanine is a synthetic brominated indole derivative designed for research and development in organic and medicinal chemistry. This compound features an indole scaffold, a structure of high significance in drug discovery due to its presence in a wide array of biologically active molecules . The indole core is known for its versatile pharmacological properties and its ability to interact with diverse enzymatic targets through various intermolecular forces . The specific incorporation of a bromine atom at the 4-position of the indole ring, along with the alanine moiety, is intended to modulate the compound's physicochemical properties and enhance its potential for structure-activity relationship (SAR) studies. Research Applications and Value: This compound is primarily of interest in early-stage drug discovery. Its structure makes it a valuable intermediate or precursor for synthesizing more complex molecules. Researchers can utilize it to develop novel compounds with potential biological activities. Indole derivatives have demonstrated a broad spectrum of therapeutic potential in scientific literature, including investigated anti-tubercular and anticancer activities . For instance, various indole-containing small molecules are being explored for their inhibitory effects on targets relevant to cancer and infectious diseases . The presence of the alanine amino acid in the structure may also be exploited in the design of peptide mimetics or enzyme substrates. Handling and Usage: this compound is provided for research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment. Refer to the relevant Safety Data Sheet for detailed hazard and handling information.

Properties

IUPAC Name

2-[[2-(4-bromoindol-1-yl)acetyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3/c1-8(13(18)19)15-12(17)7-16-6-5-9-10(14)3-2-4-11(9)16/h2-6,8H,7H2,1H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFWDGAZGSQWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CN1C=CC2=C1C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Protein Engineering

N-[(4-bromo-1H-indol-1-yl)acetyl]alanine serves as a non-canonical amino acid (ncAA) that can be incorporated into proteins through genetic code expansion (GCE). This technique allows researchers to introduce unique functionalities into proteins without disrupting their natural functions. The incorporation of ncAAs like this compound can lead to:

  • Enhanced Stability : Proteins modified with ncAAs often exhibit increased resistance to proteolytic degradation, making them more stable for experimental applications .
  • Specificity in Binding : The unique side chains of ncAAs can provide new binding properties, enabling the design of proteins with tailored interactions for specific substrates or inhibitors .

Therapeutic Potential

The indole moiety present in this compound suggests potential pharmacological activities. Compounds with similar structures have been studied for their roles in:

  • Anticancer Activity : Indole derivatives are known to exhibit anticancer properties by influencing various signaling pathways involved in cell proliferation and apoptosis.
  • Neuroprotective Effects : Some studies indicate that indole-based compounds may offer neuroprotective benefits, which could be explored further with this particular amino acid derivative .

Drug Discovery

The application of this compound in drug discovery is significant due to its ability to modify protein targets selectively:

  • Targeting Membrane Proteins : GCE techniques utilizing this compound can facilitate the development of drugs that target membrane proteins, which are often challenging due to their complex structures .
  • Bioconjugation : The incorporation of bioorthogonal handles through ncAAs allows for the selective attachment of probes or drugs to proteins post-translationally, enhancing drug delivery systems .

Case Studies and Findings

StudyApplicationFindings
Cowie & Cowen (2023)Protein ModificationDemonstrated successful incorporation of ncAAs into proteins using engineered E. coli strains, enhancing stability and activity .
Recent Drug DevelopmentAnticancer ResearchInvestigated the effects of indole derivatives on cancer cell lines, showing promising results for N-[indole-acetyl] derivatives .
Membrane Protein TargetingDrug DiscoveryExplored the use of GCE with ncAAs to create targeted therapies for membrane proteins, improving specificity and efficacy .

Comparison with Similar Compounds

Key Observations :

  • Bromine vs. Sulfonamide : The 4-bromoindole’s hydrophobicity may enhance membrane permeability compared to the polar sulfonamide group in N-Tosyl derivatives .
  • Linker Stability : Acetylated linkers (target compound) are more hydrolytically stable than ester-linked analogues (e.g., 3-indoxyl ester), which are prone to enzymatic cleavage .

Aromatic Acyl/Alanine Derivatives with Anti-Inflammatory Activity

Compound Aromatic Group Activity (vs. Indomethacin) Mechanism Reference
N-(2-Benzoylphenyl)alanine 2-Benzoylphenyl 1/10 potency in pleurisy model Cyclooxygenase (COX) inhibition
This compound 4-Bromoindole Not reported (hypothetical COX/kinase) Potential COX/kinase binding

Key Observations :

  • Substituent Effects : The 4-bromoindole’s bulkiness and electron-withdrawing properties may alter receptor affinity compared to planar benzoyl groups in N-(2-benzoylphenyl)alanine derivatives .
  • Potency : Anti-inflammatory activity in indole derivatives remains speculative; bromine’s steric effects could reduce potency relative to smaller substituents (e.g., methyl).

Alanine Derivatives in Agrochemistry

Compound Substituent Application Key Feature Reference
Bilanafos (salt) Phosphinyl, hydroxymethyl Herbicide Targets plant glutamine synthetase
This compound Bromoindole Not reported (potential niche uses) High hydrophobicity (Br)

Key Observations :

  • Structural Divergence : Pesticidal alanine derivatives (e.g., bilanafos) prioritize phosphinyl groups for enzyme inhibition, unlike the target compound’s aromatic moiety .
  • Bioactivity : The target compound’s indole group may limit agrochemical utility but could be explored for antifungal properties.

Physicochemical and Structural Analysis

  • Hydrophobicity : The 4-bromoindole group increases logP compared to unsubstituted indole or polar analogues (e.g., sulfonamides) .
  • Chirality : The L-alanine backbone ensures stereoselective interactions, critical for binding to enzymes or receptors .
  • Electronic Effects : Bromine’s electron-withdrawing nature may alter indole’s π-π stacking capacity relative to electron-donating groups (e.g., methyl) .

Q & A

Q. What are the established synthetic routes for N-[(4-bromo-1H-indol-1-yl)acetyl]alanine, and how can reaction conditions be optimized for yield?

The synthesis typically involves sequential functionalization of the indole core. Key steps include:

  • Bromination at the 4-position of the indole ring using electrophilic bromine sources (e.g., NBS in DMF) .
  • Acetylation of the indole nitrogen via reaction with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in acetone) .
  • Coupling with alanine using carbodiimide-based reagents (e.g., EDC/HOBt) to form the amide bond, with yields improved by optimizing solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by ¹H/¹³C NMR and HPLC (>95% purity) are critical .

Q. How is the structural integrity of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. Key parameters include:

  • Data collection at low temperatures (e.g., 100 K) to minimize thermal motion .
  • Validation of hydrogen bonding networks (e.g., N–H···O interactions between the acetamide and alanine moieties) .
  • Resolution of bromine’s heavy-atom effects via anomalous dispersion corrections .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from assay variability or structural analogs. Methodological strategies include:

  • Comparative binding assays : Use surface plasmon resonance (SPR) to measure affinity for targets like tryptophan-binding enzymes (e.g., tryptophan hydroxylase), controlling for buffer pH and ionic strength .
  • Structural analogs : Test derivatives lacking the bromine or acetyl group to isolate functional contributions (e.g., bromine’s role in hydrophobic interactions) .
  • Meta-analysis : Cross-reference datasets using tools like PubChem BioAssay to identify outliers or assay-specific artifacts .

Q. What experimental approaches elucidate the mechanism of enzyme inhibition by this compound?

  • Kinetic studies : Monitor enzyme activity (e.g., UV-Vis spectroscopy for NADH depletion in dehydrogenase assays) under varying substrate/inhibitor concentrations to determine inhibition type (competitive vs. non-competitive) .
  • Docking simulations : Use AutoDock Vina to model interactions with active sites (e.g., indole’s π-stacking with aromatic residues) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic (e.g., hydrogen bonds) vs. entropic (e.g., hydrophobic) contributions .

Q. How does the bromine substituent influence the compound’s reactivity in medicinal chemistry applications?

The 4-bromo group enhances:

  • Electrophilicity : Facilitates Suzuki-Miyaura cross-coupling for diversifying the indole core (e.g., replacing Br with aryl/heteroaryl groups) .
  • Biological half-life : Bromine’s steric bulk reduces metabolic degradation by cytochrome P450 enzymes, as shown in hepatic microsome assays (t₁/₂ increased by 2.5× vs. non-brominated analogs) .
  • Target selectivity : Bromine’s hydrophobic interactions improve selectivity for bromodomain-containing proteins (e.g., BRD4 inhibition in cancer cell lines) .

Methodological Guidance

Q. What techniques are recommended for analyzing stability under physiological conditions?

  • HPLC-MS stability assays : Incubate the compound in PBS (pH 7.4) at 37°C, sampling at 0, 6, 12, and 24 hours to track degradation products (e.g., deacetylation or bromine loss) .
  • Circular dichroism (CD) : Monitor conformational changes in serum-containing media to assess protein binding .

Q. How can researchers optimize the compound’s solubility for in vivo studies?

  • Co-solvent systems : Use cyclodextrin-based formulations (e.g., 20% hydroxypropyl-β-cyclodextrin in saline) to enhance aqueous solubility .
  • Prodrug strategies : Esterify the alanine carboxyl group (e.g., ethyl ester) for improved membrane permeability, followed by enzymatic cleavage in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.